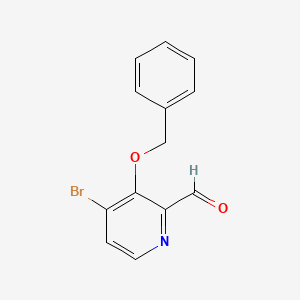
3-(Benzyloxy)-4-bromopicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, a phenylmethoxy group at the 3rd position, and a carboxaldehyde group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-(phenylmethoxy)-2-pyridinecarboxaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the protection of the hydroxyl group in 3-hydroxy-2-pyridinecarboxaldehyde with a phenylmethoxy group, followed by bromination at the 4th position using NBS. The reaction conditions include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 4-azido-3-(phenylmethoxy)-2-pyridinecarboxaldehyde or 4-thiocyanato-3-(phenylmethoxy)-2-pyridinecarboxaldehyde.
Oxidation: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid.
Reduction: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinemethanol.
科学的研究の応用
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the phenylmethoxy group can influence its binding affinity and selectivity towards molecular targets.
類似化合物との比較
Similar Compounds
4-Bromo-3-methoxy-2-pyridinecarboxaldehyde: Lacks the phenylmethoxy group, which may affect its reactivity and applications.
4-Bromo-3-(phenylmethoxy)benzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
3-(Phenylmethoxy)-2-pyridinecarboxaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde is unique due to the combination of the bromine atom, phenylmethoxy group, and aldehyde functionality on the pyridine ring
特性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
4-bromo-3-phenylmethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-16)13(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
MAVMBTVSQOJDEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















